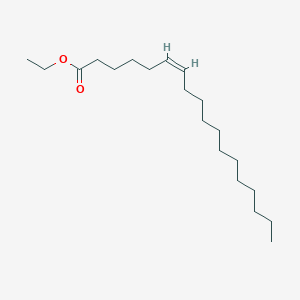

Ethyl 6(Z)-octadecenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (Z)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUZCNYUCLNCKN-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311753 | |

| Record name | Ethyl (6Z)-6-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34302-52-8 | |

| Record name | Ethyl (6Z)-6-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34302-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6Z)-6-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6(Z)-octadecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate or petroselinic acid ethyl ester, is the ethyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th. This structural difference imparts unique chemical and physical properties that are of interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it delves into the known biological activities of its parent compound, petroselinic acid, offering insights into potential therapeutic applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Isomer, Ethyl Oleate.

| Property | This compound | Ethyl 9(Z)-octadecenoate (Ethyl Oleate) |

| CAS Number | 34302-52-8[1] | 111-62-6[2][3] |

| Molecular Formula | C20H38O2[1] | C20H38O2[4] |

| Molecular Weight | 310.52 g/mol [1] | 310.51 g/mol [2] |

| Boiling Point | Data not available | 335.21 °C @ 800 Torr[5] |

| Melting Point | Data not available | -18.030 °C[5] |

| Density | Data not available | 0.87 g/cm³ (liquid)[5] |

| Solubility | Data not available | Soluble in chloroform[2] |

| Purity | >99% (commercially available)[1][6] | - |

| Storage | Freezer[1][6] | -20°C[2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol in the presence of an acid catalyst.

General Protocol for Esterification:

-

Reactants: Petroselinic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

Dissolve petroselinic acid in an excess of absolute ethanol.

-

Add the acid catalyst to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess ethanol under reduced pressure.

-

Extract the ethyl petroselinate with an organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard technique for the analysis of fatty acid esters.

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent like hexane or dichloromethane.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. For better separation of positional isomers like petroselinate and oleate, longer columns (e.g., 100 m) or derivatization to butyl esters may be necessary[7].

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250-300°C) to ensure separation of different components.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Detection: The mass spectrum of the eluting compound is recorded, and identification is achieved by comparing the fragmentation pattern with spectral libraries (e.g., NIST). A characteristic fragment for fatty acid ethyl esters is often observed at m/z 88[8][9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the olefinic protons of the cis-double bond, the methylene group alpha to the carbonyl group, the long aliphatic chain, and the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the various methylene carbons along the fatty acid chain[10]. The chemical shifts will be influenced by the position of the double bond.

Infrared (IR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

The spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the ester group (around 1740 cm⁻¹).

-

A peak corresponding to the C=C stretching of the cis-double bond will be observed around 1655 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic chain will also be present[11][12].

Biological Activity and Signaling Pathways of Petroselinic Acid

While specific biological data for this compound is limited, the parent compound, petroselinic acid, has been the subject of recent research, revealing significant biological activities. It is plausible that the ethyl ester may exhibit similar activities or serve as a prodrug that is hydrolyzed in vivo to release the active fatty acid.

Anti-inflammatory Activity via Suppression of Type I Interferon Signaling

Petroselinic acid has been identified as an inhibitor of the type I interferon (IFN) signaling pathway, which is implicated in autoimmune diseases. It is believed to exert its effect by inhibiting the phosphorylation of key downstream signaling proteins, TBK1 and IRF3[13].

Caption: Petroselinic acid's inhibition of the cGAS-STING pathway.

Antifungal Activity by Targeting Fructose-1,6-bisphosphate Aldolase

Recent studies have also uncovered the antifungal properties of petroselinic acid. It has been shown to target and inhibit the enzyme fructose-1,6-bisphosphate aldolase (Fba1p), a key enzyme in the glycolysis pathway of fungi like Candida albicans[14].

Caption: Antifungal mechanism of petroselinic acid via Fba1p inhibition.

Conclusion

This compound is a fatty acid ester with potential applications in various scientific and industrial domains. While specific physicochemical data for this compound remains to be fully elucidated, its close relationship to ethyl oleate provides a useful reference point. The known biological activities of its parent compound, petroselinic acid, particularly its anti-inflammatory and antifungal properties, highlight promising avenues for future research and development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound, which will be crucial for further exploring its properties and potential applications. Further investigation into the specific biological activities of the ethyl ester is warranted to determine if it shares the therapeutic potential of its parent fatty acid.

References

- 1. larodan.com [larodan.com]

- 2. Ethyl oleate | 111-62-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Ethyl Oleate | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. larodan.com [larodan.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net [scientific.net]

- 9. researchgate.net [researchgate.net]

- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling [mdpi.com]

- 14. Discovery of petroselinic acid with in vitro and in vivo antifungal activity by targeting fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Petroselinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid, a C18 monounsaturated fatty acid isomer of oleic acid, is a valuable renewable resource with applications in the production of biofuels, lubricants, polymers, and surfactants. Its unique chemical structure, with a double bond at the cis-6 position, allows for the synthesis of various derivatives with distinct properties. This technical guide provides an in-depth overview of the synthesis of petroselinic acid ethyl ester, a key derivative. It details the primary synthetic routes, experimental protocols, and data on reaction parameters and product characteristics, intended to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is the major fatty acid component of coriander (Coriandrum sativum L.) seed oil, where it can constitute up to 85% of the total fatty acids. The position of the double bond in petroselinic acid, differing from the more common oleic acid (cis-9-octadecenoic acid), offers unique opportunities for chemical modifications and the development of novel oleochemicals. The ethyl ester of petroselinic acid is of particular interest due to its potential as a biodiesel component, a green solvent, and a precursor for further chemical synthesis.

This guide outlines the two primary methods for the synthesis of petroselinic acid ethyl ester:

-

Transesterification of coriander oil.

-

Fischer Esterification of petroselinic acid.

Synthesis Methodologies

Transesterification of Coriander Oil

Transesterification is the most common method for producing fatty acid ethyl esters (FAEEs) from vegetable oils. It involves the reaction of triglycerides with an alcohol (in this case, ethanol) in the presence of a catalyst to produce FAEEs and glycerol.

Reaction:

Triglyceride (Coriander Oil) + 3 Ethanol ⇌ 3 Petroselinic Acid Ethyl Ester + Glycerol

Catalysts: The choice of catalyst is crucial for the reaction's efficiency.

-

Alkaline Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective and widely used due to their low cost and high activity. Sodium methoxide can also be utilized.[1]

-

Acid Catalysts: Sulfuric acid (H₂SO₄) can be used, particularly when the feedstock has a high free fatty acid content.

-

Enzymatic Catalysts: Lipases offer a milder and more environmentally friendly alternative, though they are typically more expensive and may require longer reaction times.

Caption: Workflow for the synthesis of petroselinic acid ethyl ester via transesterification.

Fischer Esterification of Petroselinic Acid

Fischer esterification involves the direct reaction of a carboxylic acid (petroselinic acid) with an alcohol (ethanol) in the presence of an acid catalyst. This method is suitable when purified petroselinic acid is the starting material.

Reaction:

Petroselinic Acid + Ethanol ⇌ Petroselinic Acid Ethyl Ester + Water

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used.

Caption: Workflow for the synthesis of petroselinic acid ethyl ester via Fischer esterification.

Experimental Protocols

Protocol for Transesterification of Coriander Oil

This protocol is a generalized procedure based on common practices for the transesterification of vegetable oils with ethanol.[1][2]

Materials:

-

Coriander seed oil

-

Anhydrous ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hexane (for extraction)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle with magnetic stirring

Procedure:

-

Catalyst Preparation: Dissolve the alkaline catalyst (e.g., 1% w/w of oil) in anhydrous ethanol. The molar ratio of ethanol to oil should be in excess, typically ranging from 6:1 to 12:1.[2]

-

Reaction: Heat the coriander oil in a round-bottom flask to the desired reaction temperature (typically 60-80°C). Add the ethanol-catalyst mixture to the heated oil while stirring vigorously.

-

Reflux: Attach a condenser and reflux the mixture for the specified reaction time (e.g., 1-3 hours).

-

Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Allow the layers to separate. The upper layer is the ethyl ester phase, and the lower layer is the glycerol phase.

-

Glycerol Removal: Drain the lower glycerol layer.

-

Washing: Wash the ester layer with a saturated sodium chloride solution to remove residual catalyst and glycerol. Repeat the washing until the aqueous layer is neutral.

-

Drying: Dry the ester layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: If a co-solvent like hexane was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: For high purity, the crude petroselinic acid ethyl ester can be purified by vacuum distillation.

Protocol for Fischer Esterification of Petroselinic Acid

This is a general protocol for Fischer esterification.

Materials:

-

Petroselinic acid

-

Anhydrous ethanol (in large excess)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine petroselinic acid, a large excess of anhydrous ethanol (which can also act as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).

-

Reflux: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted petroselinic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the ethyl ester into an organic solvent like diethyl ether or hexane.

-

Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude petroselinic acid ethyl ester by vacuum distillation.

Data Presentation

Table 1: Typical Fatty Acid Composition of Coriander Seed Oil

| Fatty Acid | Abbreviation | Percentage (%) |

| Petroselinic Acid | C18:1 (n-12) | 68 - 83 |

| Linoleic Acid | C18:2 (n-6) | 13 - 18 |

| Oleic Acid | C18:1 (n-9) | 4 - 8 |

| Palmitic Acid | C16:0 | 2 - 4 |

| Stearic Acid | C18:0 | 1 - 2 |

Note: The exact composition can vary depending on the coriander variety, growing conditions, and extraction method.

Table 2: General Reaction Parameters for Ethanolysis of Vegetable Oils

| Parameter | Range | Reference |

| Ethanol to Oil Molar Ratio | 6:1 to 12:1 | [2] |

| Catalyst Concentration (Alkaline) | 0.5% to 1.5% (w/w of oil) | [2] |

| Reaction Temperature | 60°C to 80°C | [2] |

| Reaction Time | 1 to 3 hours | [3] |

| Typical Yield | > 90% | [2] |

Product Characterization

The synthesized petroselinic acid ethyl ester should be characterized to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the fatty acid ethyl esters in the product mixture. It allows for the separation of petroselinic acid ethyl ester from other fatty acid esters and provides information on the conversion efficiency.[4][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the successful esterification.

Potential Applications and Signaling Pathways

While petroselinic acid itself has been investigated for various biological activities, including anti-inflammatory and anti-bacterial properties, research on the specific signaling pathways of its ethyl ester is limited.[6] The primary applications of petroselinic acid ethyl ester are in the industrial sector. However, its properties suggest potential for further research in drug delivery systems or as a precursor for the synthesis of bioactive molecules.

Potential Research and Application Workflow

Caption: Potential applications and research directions for petroselinic acid ethyl ester.

Conclusion

The synthesis of petroselinic acid ethyl ester is a straightforward process that can be achieved with high yields through either transesterification of coriander oil or Fischer esterification of petroselinic acid. The choice of method depends on the starting material and the desired purity of the final product. This guide provides the fundamental knowledge and protocols necessary for researchers and professionals to produce and characterize this versatile oleochemical, paving the way for further innovation in its application across various scientific and industrial fields.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Ethyl 6(Z)-octadecenoate in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. While petroselinic acid is well-documented as a major constituent of seed oils from the Apiaceae plant family, the natural occurrence of its ethyl ester is less established. This technical guide synthesizes the current understanding of the probable natural sources of this compound, focusing on the Apiaceae family. It provides a comprehensive overview of the quantitative data available for its parent compound, petroselinic acid, and details the experimental protocols for the extraction, derivatization, and analysis of this and related fatty acid esters from natural matrices. Furthermore, this guide presents a hypothetical workflow for the targeted analysis of this compound and discusses its potential biological significance in the context of its parent fatty acid.

Introduction to this compound

This compound is a fatty acid ethyl ester (FAEE) with the chemical formula C20H38O2.[1] It is the ethyl ester of 6(Z)-octadecenoic acid, commonly known as petroselinic acid.[1] Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th.[2] This structural difference imparts unique physical and chemical properties that are of interest in various industrial and pharmaceutical applications. While the natural occurrence of petroselinic acid is well-established, direct evidence for the presence of this compound in natural sources is sparse in the scientific literature. However, the high abundance of its precursor in certain plant families strongly suggests potential natural sources.

Primary Putative Natural Sources: The Apiaceae Family

The most promising natural sources of this compound are the seeds of plants belonging to the Apiaceae (or Umbelliferae) family. These plants are rich in petroselinic acid, which is often the principal fatty acid in their seed oils.[3][4][5][6] The presence of the parent fatty acid in high concentrations makes these sources the logical starting point for investigating the natural occurrence of its ethyl ester.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) | Reference(s) |

| Coriandrum sativum | Coriander | 52 - 79 | [5] |

| Petroselinum crispum | Parsley | 70 - 76 | |

| Foeniculum vulgare | Fennel | 60 | |

| Anethum graveolens | Dill | Not specified | [3] |

| Pimpinella anisum | Anise | Not specified | [3] |

| Carum carvi | Caraway | Not specified | [3] |

| Cuminum cyminum | Cumin | Not specified | [3] |

Other Potential Natural Sources

Insects as a Potential Source

Fatty acid ethyl esters are known to function as semiochemicals, including sex pheromones, in various insect species.[1][7] For instance, ethyl (Z)-9-octadecenoate (ethyl oleate) and ethyl (Z)-9-hexadecenoate have been identified as components of insect pheromones.[1][8][9] The biosynthesis of such esters in insects suggests that this compound could potentially be found in certain insect species, where it may play a role in chemical communication. A study on the mealworm Tenebrio molitor identified the methyl ester of 6-octadecenoic acid, further indicating the possibility of related ester formations in insects.[10]

Experimental Protocols

The identification and quantification of this compound from natural sources would typically involve extraction, separation, and analysis by chromatographic and spectrometric methods.

Extraction of Lipids from Plant Seeds

-

Sample Preparation: Seeds of the target Apiaceae species are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered seeds are subjected to solvent extraction, commonly using a Soxhlet apparatus with a non-polar solvent like n-hexane or petroleum ether.[5][11] Cold maceration with solvents is another viable method.[12]

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude seed oil.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the analysis of fatty acid esters.[2][13]

-

Sample Derivatization (Optional but Recommended): While searching for the naturally occurring ethyl ester, a direct analysis of the extracted oil can be performed. However, to confirm the identity and to quantify the total petroselinic acid content, transesterification to a different ester (e.g., methyl or 2-methoxyethyl ester) is recommended. One study noted that derivatization to ethyl esters provides the best resolution for separating petroselinic acid from oleic acid, which can be an analytical challenge.[3]

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the different fatty acid esters based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.[14]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[14]

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are compared with a spectral library (e.g., NIST) for identification.

-

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant seeds.

Biological Significance and Potential Applications

The biological activity of this compound has not been extensively studied. However, the biological properties of its parent compound, petroselinic acid, and other fatty acid ethyl esters provide some insights into its potential roles and applications.

-

Antimicrobial and Antifungal Properties: Extracts from plants rich in petroselinic acid, such as parsley, have demonstrated antibacterial and antifungal activities.[15] Other fatty acid esters have also shown antimicrobial effects.[16]

-

Anti-inflammatory Activity: Some fatty acid ethyl esters, like ethyl palmitate, have reported anti-inflammatory effects.[1]

-

Industrial Applications: Petroselinic acid is a valuable renewable resource for the chemical industry, and its derivatives, including the ethyl ester, could be utilized in the production of polymers, lubricants, and surfactants.

The potential biological activities of this compound can be conceptualized as follows:

Conclusion

While direct evidence for the natural occurrence of this compound is limited, the high abundance of its precursor, petroselinic acid, in the seed oils of the Apiaceae family strongly suggests that these are the most probable natural sources. Further research focusing on the targeted analysis of the lipid fractions of these seeds is warranted to confirm its presence and to quantify its concentration. The experimental protocols outlined in this guide provide a framework for such investigations. The potential biological activities and industrial applications of this compound, inferred from its parent compound and related esters, make it a compound of interest for further scientific exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. plantprotection.pl [plantprotection.pl]

- 8. Semiochemical compound: Ethyl (Z)-9-octadecenoate | C20H38O2 [pherobase.com]

- 9. Assessment of the In Vivo and In Vitro Release of Chemical Compounds from Vespa velutina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Food Science of Animal Resources [kosfaj.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

The Biological Role of Ethyl (6Z)-6-octadecenoate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (6Z)-6-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a naturally occurring C18:1 monounsaturated fatty acid. While direct research on the biological activities of Ethyl (6Z)-6-octadecenoate is limited, its biological significance is intrinsically linked to its hydrolysis product, petroselinic acid. This technical guide provides a comprehensive overview of the known and potential biological roles of Ethyl (6Z)-6-octadecenoate, drawing primarily from the extensive research conducted on petroselinic acid. The document details its anti-inflammatory, immunomodulatory, and dermatological properties, supported by available quantitative data and experimental methodologies. Furthermore, key signaling pathways and proposed experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and to guide future research.

Introduction

Ethyl (6Z)-6-octadecenoate is a fatty acid ethyl ester (FAEE) that is anticipated to undergo hydrolysis in biological systems to yield ethanol and petroselinic acid (cis-6-octadecenoic acid). Petroselinic acid is a positional isomer of the more common oleic acid (cis-9-octadecenoic acid) and is found in high concentrations in the seeds of plants from the Apiaceae family, such as coriander and parsley[1][2][3]. The biological activities of petroselinic acid are diverse and hold significant therapeutic potential, suggesting that Ethyl (6Z)-6-octadecenoate could serve as a stable pro-drug for the delivery of this bioactive fatty acid. This guide will focus on the biological roles of petroselinic acid as a proxy for the activity of its ethyl ester.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H38O2 | |

| Molecular Weight | 310.5 g/mol | |

| Synonyms | Ethyl petroselinate, (Z)-6-Octadecenoic acid ethyl ester | |

| Parent Acid | Petroselinic Acid (C18H34O2) | [1] |

Biological Roles and Mechanisms of Action

The biological activities of petroselinic acid, and by extension Ethyl (6Z)-6-octadecenoate, are multifaceted, with prominent effects in inflammation, immunology, and dermatology.

Anti-inflammatory and Immunomodulatory Effects

Petroselinic acid has demonstrated significant anti-inflammatory and immunomodulatory properties. A key mechanism is its ability to suppress the type I interferon (IFN) signaling pathway, which is often hyperactivated in autoimmune diseases[4][5].

-

Inhibition of Type I Interferon Signaling: Petroselinic acid has been shown to inhibit the production of type I IFN induced by cytosolic nucleic acids. Mechanistic studies reveal that it suppresses the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which are crucial downstream mediators in this pathway[4][5]. Molecular docking studies suggest a potential direct interaction with cytosolic nucleic acid sensors like cGAS and RIG-I[4].

-

Reduction of Inflammatory Markers: In vitro studies have shown that petroselinic acid can significantly reduce the basal levels of secreted prostaglandin E2 (PGE2) in keratinocytes, a key mediator of inflammation[6]. Furthermore, it decreases the production of Intracellular Adhesion Molecule-1 (ICAM-1) in fibroblasts, both under basal conditions and when stimulated with an inflammatory agent[6].

-

Reduction of Arachidonic Acid: Dietary intake of triacylglycerols containing petroselinic acid has been shown to reduce the concentration of arachidonic acid in tissue lipids of rats[7]. Since arachidonic acid is a precursor to pro-inflammatory eicosanoids, this reduction may contribute to the anti-inflammatory effects.

Dermatological Applications

Petroselinic acid has several beneficial effects on the skin, making it a compound of interest for cosmetic and dermatological applications[1][2].

-

Enhanced Skin Permeability: Petroselinic acid has been found to be a more potent enhancer of skin permeability for certain drugs compared to oleic acid. It achieves this by altering the lipid structure of the stratum corneum[8].

-

Anti-aging and Dermal Repair: Petroselinic acid has been shown to boost the levels of decorin in fibroblasts[9]. Decorin is a proteoglycan that plays a crucial role in collagen fibrillogenesis and dermal structure, suggesting that petroselinic acid may have anti-aging and skin-repairing properties[9].

-

Moisturizing and Reduction of Skin Irritation: It is used in cosmetic formulations as a moisturizing agent and to reduce skin irritation, particularly in compositions containing α-hydroxy acids[1][2].

Antimicrobial and Antifungal Activity

Petroselinic acid has been reported to possess antibacterial and antifungal properties[1][2][10]. It can inhibit biofilm formation in various microorganisms[10].

-

Antibacterial Activity: It has been shown to inhibit the growth of Staphylococcus aureus and suppress the production of virulence factors by inhibiting quorum sensing pathways[10].

-

Antifungal Activity: Petroselinic acid inhibits hyphae formation in Candida albicans and exhibits antifungal activity against this pathogen with a minimum inhibitory concentration (MIC) ranging from 2-16 μg/mL[10].

Antidiabetic Potential

-

Inhibition of PTP1B: Petroselinic acid has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway. The reported IC50 value for this inhibition is 6.99 mmol/L, suggesting a potential role in the management of type II diabetes[2].

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of petroselinic acid.

| Biological Activity | Assay/Model | Result | Reference |

| Antifungal | Candida albicans | MIC: 2-16 μg/mL | [10] |

| Antidiabetic | PTP1B Inhibition | IC50: 6.99 mmol/L | [2] |

| Anti-inflammatory | PGE2 secretion in keratinocytes | Significant reduction at 0.1 µM and 1 µM | [6] |

| Anti-inflammatory | ICAM-1 production in fibroblasts | Dose-dependent decrease | [6] |

| Cytotoxicity | HUVECs | No significant toxicity up to 64 μg/mL | [10] |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of PGE2 Secretion

This protocol is adapted from studies on the anti-inflammatory effects of petroselinic acid[6].

-

Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ethyl (6Z)-6-octadecenoate or petroselinic acid (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The results are expressed as the concentration of PGE2 (pg/mL) and compared between treated and control groups.

In Vitro Immunomodulation Assay: Type I Interferon Reporter Assay

This protocol is based on the methodology used to investigate the effect of petroselinic acid on the type I IFN pathway[4][5].

-

Cell Line: A reporter cell line expressing a luciferase or fluorescent protein gene under the control of an IFN-stimulated response element (ISRE) is used (e.g., A549-ISRE-luciferase).

-

Treatment: Cells are pre-treated with various concentrations of Ethyl (6Z)-6-octadecenoate or petroselinic acid for a few hours.

-

Stimulation: The cells are then stimulated with an inducer of the type I IFN pathway, such as poly(I:C) (for RIG-I/MDA5 pathway) or herring testis DNA (HT-DNA) (for cGAS-STING pathway).

-

Incubation: Cells are incubated for a further period (e.g., 18-24 hours).

-

Reporter Gene Assay: Luciferase activity is measured using a luminometer, or fluorescent protein expression is quantified using a flow cytometer or fluorescence microscope.

-

Data Analysis: The reporter gene activity is normalized to a control and expressed as a percentage of the stimulated control.

Visualizations

Signaling Pathway Diagram

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties [mdpi.com]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]

- 7. Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Petroselinic Acid and Oleic Acid: Comparison of Enhanced Skin Permeability Relative to Affinity for Saturated Fatty Acids of Stratum Corneum [jstage.jst.go.jp]

- 9. EP1013178B2 - Cosmetic use of petroselinic acid - Google Patents [patents.google.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical Data of 2,4-Diamino-6-chloro-s-triazine (CAS: 3397-62-4)

An in-depth analysis of the compound associated with CAS number 34302-52-8 reveals a notable discrepancy in public databases. While some sources link this number to ethyl octadec-6-enoate, a more significant body of evidence, particularly within chemical and safety-related databases, points towards a misattribution or a close association with the well-characterized molecule, 2,4-Diamino-6-chloro-s-triazine , which has the CAS number 3397-62-4 . This guide will focus on the physicochemical data for 2,4-Diamino-6-chloro-s-triazine, a compound of significant interest in chemical research and development.

This section provides a comprehensive summary of the key physicochemical properties of 2,4-Diamino-6-chloro-s-triazine, presented in a structured tabular format for clarity and ease of comparison by researchers, scientists, and drug development professionals.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₅ | [1][2][3] |

| Molecular Weight | 145.55 g/mol | [1][2][3] |

| Appearance | Powder | [3] |

| Melting Point | >320 °C | [3] |

| Assay | 95% | [3] |

Computed Properties

These properties are calculated using computational models and provide valuable insights into the molecule's behavior and characteristics.

| Property | Value | Source |

| XLogP3 | -0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 145.0155228 Da | [2] |

| Monoisotopic Mass | 145.0155228 Da | [2] |

| Topological Polar Surface Area | 90.7 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 88.2 | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for determining key physicochemical properties of solid compounds like 2,4-Diamino-6-chloro-s-triazine.

Melting Point Determination

Principle: The melting point is determined as the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry 2,4-Diamino-6-chloro-s-triazine powder is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. The melting point is reported as this range. For a substance like 2,4-Diamino-6-chloro-s-triazine with a very high melting point, a specialized high-temperature apparatus may be required.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., for KBr pellets)

-

Potassium bromide (KBr) powder (spectroscopic grade)

-

Press for pellet preparation

Procedure (KBr Pellet Method):

-

Sample Preparation: A small amount of 2,4-Diamino-6-chloro-s-triazine (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in a mortar.

-

Grinding: The mixture is thoroughly ground to a fine, homogenous powder.

-

Pellet Formation: The powdered mixture is placed into a pellet press die and subjected to high pressure to form a thin, transparent KBr pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

Analysis: A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample pellet is acquired. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Visualizations

Molecular Structure and Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like 2,4-Diamino-6-chloro-s-triazine.

Caption: Workflow for Chemical Identification and Characterization.

References

An In-depth Technical Guide to Petroselinic Acid Ethyl Ester: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid ethyl ester, a derivative of the naturally occurring petroselinic acid, is a molecule of growing interest in the pharmaceutical, cosmetic, and industrial sectors. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. It further delves into the experimental protocols for its analysis and explores its biological activities, with a particular focus on its anti-inflammatory mechanisms. This document aims to serve as a core reference for professionals engaged in research and development involving this promising oleochemical.

Discovery and History

The journey of petroselinic acid ethyl ester begins with the discovery of its parent compound, petroselinic acid.

1.1. Discovery of Petroselinic Acid

Petroselinic acid ((6Z)-octadec-6-enoic acid) was first isolated in 1909 from the seed oil of parsley (Petroselinum crispum), from which it derives its name.[1][2] This discovery marked the identification of a new C18:1 monounsaturated fatty acid, a positional isomer of the more common oleic acid. Subsequent research revealed that petroselinic acid is a major component of the seed oils of plants belonging to the Apiaceae (or Umbelliferae) family, which includes species such as coriander, carrot, fennel, and anise.[3]

1.2. Emergence of Petroselinic Acid Ethyl Ester

Physicochemical Properties

The physicochemical properties of petroselinic acid ethyl ester are crucial for its application and formulation. While specific experimental data for the pure ethyl ester is sparse in publicly available literature, the properties can be extrapolated from data on petroselinic acid and other fatty acid ethyl esters.

Table 1: Physicochemical Properties of Petroselinic Acid and Related Compounds

| Property | Petroselinic Acid | Petroselinic Acid Ethyl Ester (Predicted/Inferred) | Oleic Acid |

| Chemical Formula | C₁₈H₃₄O₂[8] | C₂₀H₃₈O₂ | C₁₈H₃₄O₂ |

| Molar Mass | 282.47 g/mol [8] | 310.51 g/mol | 282.47 g/mol |

| Melting Point | 30-33 °C | Lower than petroselinic acid | 13-14 °C |

| Boiling Point | Decomposes | Higher than petroselinic acid | 286 °C (at 100 mmHg) |

| Appearance | White crystalline solid | Colorless to pale yellow liquid | Colorless to pale yellow oily liquid |

| Solubility | Soluble in organic solvents; insoluble in water.[2] | Soluble in organic solvents; insoluble in water. | Soluble in organic solvents; insoluble in water. |

Synthesis and Experimental Protocols

Petroselinic acid ethyl ester is primarily synthesized through the esterification of petroselinic acid with ethanol.

3.1. Synthesis of Petroselinic Acid Ethyl Ester

The most common laboratory and industrial method for synthesizing petroselinic acid ethyl ester is through Fischer esterification.

Experimental Protocol: Fischer Esterification of Petroselinic Acid

-

Reactants:

-

Petroselinic acid (1 equivalent)

-

Anhydrous ethanol (large excess, also serves as solvent)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid resin) (catalytic amount)

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve petroselinic acid in anhydrous ethanol. b. Carefully add the acid catalyst to the solution. c. Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). d. After the reaction is complete, allow the mixture to cool to room temperature. e. Neutralize the excess acid catalyst with a weak base (e.g., sodium bicarbonate solution). f. Remove the excess ethanol under reduced pressure using a rotary evaporator. g. Extract the crude petroselinic acid ethyl ester with a nonpolar organic solvent (e.g., hexane or diethyl ether). h. Wash the organic layer with water and brine to remove any remaining impurities. i. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). j. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude petroselinic acid ethyl ester. k. Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.

3.2. Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of petroselinic acid ethyl ester.

Analytical Methods

The analysis and quantification of petroselinic acid ethyl ester, particularly in mixtures with other fatty acid esters like oleic acid ethyl ester, require specific chromatographic techniques.

4.1. Gas Chromatography (GC)

Gas chromatography is the primary method for the analysis of fatty acid esters. Due to the similar retention times of petroselinic acid and oleic acid methyl or ethyl esters on many standard GC columns, specialized columns or derivatization techniques are often employed for their separation.

Experimental Protocol: GC Analysis of Petroselinic Acid Ethyl Ester

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column: A polar column (e.g., cyanopropyl polysiloxane) is recommended for better separation of positional isomers.

-

-

Sample Preparation:

-

The sample containing petroselinic acid ethyl ester is diluted in an appropriate solvent (e.g., hexane).

-

An internal standard (e.g., methyl heptadecanoate) may be added for quantitative analysis.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C, holding for 1 minute, then ramping up to 240 °C at a rate of 4 °C/min, and holding for 5 minutes. (Note: The temperature program should be optimized for the specific column and analytes).

-

-

Data Analysis:

-

The retention times of the peaks are compared to those of known standards to identify petroselinic acid ethyl ester.

-

The peak areas are used for quantification, either by external or internal standard methods.

-

Biological Activity and Signaling Pathways

Petroselinic acid and its derivatives have been shown to possess various biological activities, most notably anti-inflammatory effects.

5.1. Anti-Inflammatory Properties

Research has indicated that fatty acids can modulate inflammatory responses through various mechanisms.[1][9][10] While specific studies on petroselinic acid ethyl ester are limited, the anti-inflammatory actions of its parent compound, petroselinic acid, are believed to be mediated through the modulation of inflammatory signaling pathways. This includes the inhibition of pro-inflammatory mediators.

5.2. Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of fatty acid esters are often attributed to their ability to interfere with the production of pro-inflammatory eicosanoids and cytokines. The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of petroselinic acid ethyl ester, based on the known mechanisms of similar fatty acids.

References

- 1. alanrevista.org [alanrevista.org]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20140275613A1 - Conversion of free fatty acids to ethyl esters - Google Patents [patents.google.com]

- 6. Enhanced Production of Fatty Acid Ethyl Ester with Engineered fabHDG Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ethyl cis-6-octadecenoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cis-6-octadecenoate is a fatty acid ethyl ester (FAEE) derived from petroselinic acid (cis-6-octadecenoic acid), a significant component of the seed oils of plants in the Apiaceae family. While the biosynthesis of petroselinic acid is well-documented, the specific enzymatic esterification to its ethyl form in planta is less characterized. This technical guide provides a comprehensive overview of the known biosynthetic pathway of petroselinic acid and proposes a putative pathway for the subsequent formation of ethyl cis-6-octadecenoate based on current knowledge of fatty acid metabolism in plants. This document details the key enzymes, relevant quantitative data, experimental protocols, and regulatory aspects of the biosynthetic process, aiming to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid and a positional isomer of the more common oleic acid.[1] It is the characteristic fatty acid in the seed oils of the Apiaceae family, which includes plants like coriander, parsley, and fennel.[1][2] The unique position of the double bond in petroselinic acid makes it a valuable renewable resource for the production of various chemicals, including surfactants, plasticizers, and lubricants. Ethyl cis-6-octadecenoate, the ethyl ester of petroselinic acid, is a fatty acid ethyl ester (FAEE). FAEEs are known to have applications as biofuels, biolubricants, and in the cosmetic and pharmaceutical industries.[3][4] Understanding the biosynthesis of ethyl cis-6-octadecenoate in plants is crucial for harnessing its potential through metabolic engineering and for exploring its natural physiological roles.

Biosynthesis of Petroselinic Acid (cis-6-octadecenoic acid)

The biosynthesis of petroselinic acid primarily occurs in the plastids of developing seeds of Apiaceae species.[1] The pathway involves a modification of the de novo fatty acid synthesis machinery.

Key Enzymes and Reactions

The synthesis of petroselinic acid diverges from the typical fatty acid synthesis pathway at the level of desaturation. The key enzyme responsible for this divergence is a specific acyl-acyl carrier protein (ACP) desaturase.

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids in the plastid, starting from acetyl-CoA. A series of condensation reactions catalyzed by β-ketoacyl-ACP synthase (KAS) enzymes leads to the elongation of the acyl chain.[5] Specifically, KAS I is responsible for elongation up to 16-carbon chains.[5]

-

Desaturation by Δ4-Palmitoyl-ACP Desaturase: The crucial step is the introduction of a cis double bond at the Δ4 position of a 16-carbon saturated fatty acid, palmitoyl-ACP (16:0-ACP). This reaction is catalyzed by a specialized soluble acyl-ACP desaturase known as Δ4-palmitoyl-ACP desaturase.[6][7] This enzyme is distinct from the more common Δ9-stearoyl-ACP desaturase that produces oleic acid.

-

Elongation to Petroselinoyl-ACP: The resulting cis-4-hexadecenoyl-ACP (16:1Δ4-ACP) is then elongated by two carbons, a reaction likely catalyzed by a KAS I-like enzyme, to form petroselinoyl-ACP (18:1Δ6-ACP).[8][9]

-

Hydrolysis and Export: The newly synthesized petroselinoyl-ACP is hydrolyzed by a fatty acyl-ACP thioesterase (FAT), releasing free petroselinic acid.[8][9] This free fatty acid is then exported from the plastid to the cytoplasm for further modification and incorporation into triacylglycerols (TAGs) for storage in oil bodies.

Signaling Pathway for Petroselinic Acid Biosynthesis

The following diagram illustrates the key enzymatic steps in the biosynthesis of petroselinic acid.

Proposed Biosynthesis of Ethyl cis-6-octadecenoate

The final step in the formation of ethyl cis-6-octadecenoate is the esterification of petroselinic acid with ethanol. While this specific reaction is not well-documented in plants, it is likely catalyzed by an enzyme with wax synthase activity.

Potential Enzymatic Pathways

Two main classes of enzymes are known to catalyze the formation of fatty acid esters with alcohols in plants:

-

Wax Synthases (WS): These enzymes are acyltransferases that catalyze the esterification of an activated acyl chain (typically an acyl-CoA) with a fatty alcohol to produce a wax ester.[3]

-

Bifunctional Wax Ester Synthase/Diacylglycerol Acyltransferases (WSD): This family of enzymes can exhibit both wax synthase and diacylglycerol acyltransferase activity.[10][11] The WSD1 enzyme in Arabidopsis has been shown to be crucial for stem wax ester biosynthesis.[10][11]

Given that ethanol is a short-chain alcohol, a WS or WSD enzyme with broad substrate specificity for the alcohol moiety would be required. The biosynthesis of ethanol in plants can occur through various metabolic pathways, including fermentation under anaerobic conditions, but its availability as a substrate for esterification in aerobic tissues is not well established.

Proposed Signaling Pathway

The following diagram outlines the proposed final step in the biosynthesis of ethyl cis-6-octadecenoate.

Quantitative Data

The abundance of petroselinic acid varies significantly among different species of the Apiaceae family. This data is crucial for selecting appropriate plant sources for the extraction of petroselinic acid or for metabolic engineering efforts.

| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) | Reference(s) |

| Coriandrum sativum | Coriander | 1 - 81.9 | [1][12] |

| Petroselinum crispum | Parsley | 35 - 75.1 | [1][12] |

| Pimpinella anisum | Anise | 10.4 - 75.6 | [1][12] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [1][12] |

| Carum carvi | Caraway | 28.5 - 61.8 | [1][12] |

| Anethum graveolens | Dill | 79.9 - 87.2 | [1][12] |

| Apium graveolens | Celery | 49.4 - 75.6 | [1][12] |

| Thunbergia laurifolia | Laurel Clockvine | ~92 | [13] |

Experimental Protocols

Assay for Δ4-Palmitoyl-ACP Desaturase Activity

This protocol is adapted from studies on acyl-ACP desaturases and is designed to measure the specific activity of the key enzyme in petroselinic acid biosynthesis.

Materials:

-

Crude protein extract from developing seeds of a petroselinic acid-producing plant (e.g., coriander).

-

[1-¹⁴C]Palmitoyl-ACP substrate.

-

Spinach ferredoxin.

-

Ferredoxin-NADP⁺ reductase.

-

NADPH.

-

Catalase.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Quenching solution (e.g., 1 M HCl in methanol).

-

Hexane for extraction.

-

Thin-layer chromatography (TLC) system for fatty acid separation.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, spinach ferredoxin, ferredoxin-NADP⁺ reductase, and catalase.

-

Initiate the reaction by adding the crude protein extract and [1-¹⁴C]palmitoyl-ACP.

-

Incubate the reaction at a suitable temperature (e.g., 25°C) for a defined period (e.g., 15-40 minutes).[7]

-

Stop the reaction by adding the quenching solution.

-

Saponify the acyl-ACPs to release free fatty acids.

-

Extract the fatty acids with hexane.

-

Separate the fatty acids by TLC.

-

Visualize and quantify the radioactive spots corresponding to palmitic acid and cis-4-hexadecenoic acid using a scintillation counter.

-

Calculate the enzyme activity based on the conversion of substrate to product.

Analysis of Fatty Acid Composition

This protocol describes the general workflow for determining the fatty acid profile of plant tissues.

Workflow:

Regulation of Fatty Acid Biosynthesis

The de novo synthesis of fatty acids in plants is a highly regulated process, controlled at both the transcriptional and post-translational levels. While specific regulatory mechanisms for petroselinic acid biosynthesis are not fully elucidated, the general principles of fatty acid synthesis regulation apply.

-

Transcriptional Regulation: A network of transcription factors controls the expression of genes encoding the enzymes of the fatty acid synthesis pathway.[5][14] These transcription factors respond to developmental cues and environmental signals.

-

Feedback Inhibition: The accumulation of long-chain acyl-ACPs can feedback-inhibit acetyl-CoA carboxylase (ACC), the enzyme catalyzing the first committed step of fatty acid synthesis.[15][16]

-

Light Regulation: Fatty acid synthesis is generally activated by light, which provides the necessary ATP and reducing power (NADPH) through photosynthesis.[17]

Conclusion

The biosynthesis of ethyl cis-6-octadecenoate in plants is a multi-step process that begins with the well-characterized pathway of its precursor, petroselinic acid. The key enzymatic step for petroselinic acid formation is the desaturation of palmitoyl-ACP by a specific Δ4-desaturase. The subsequent esterification with ethanol to form the ethyl ester is a proposed pathway, likely catalyzed by a wax synthase or a related acyltransferase. Further research is needed to identify and characterize the specific enzyme responsible for this final step in plants. A deeper understanding of this complete biosynthetic pathway will be instrumental for the metabolic engineering of oilseed crops to produce high-value oleochemicals like ethyl cis-6-octadecenoate.

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Production of Fatty Acid Ethyl Ester with Engineered fabHDG Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 6. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-Acyl Carrier Protein and Unusual Acyl-Acyl Carrier Protein Desaturase Activities Are Differentially Influenced by Ferredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome Analysis Reveals Candidate Genes for Petroselinic Acid Biosynthesis in Fruits of Coriandrum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. REGULATION OF FATTY ACID SYNTHESIS | Annual Reviews [annualreviews.org]

- 16. [PDF] REGULATION OF FATTY ACID SYNTHESIS. | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

Unveiling the Role of Ethyl 6(Z)-octadecenoate in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6(Z)-octadecenoate is a fatty acid ethyl ester whose specific function in insect biology remains largely uncharacterized in publicly available scientific literature. However, the broader class of fatty acid-derived molecules, including various ethyl esters, is known to play a crucial role in insect communication, primarily as pheromones.[1][2][3] This technical guide provides a comprehensive framework for investigating the potential function of this compound in insects. It outlines established experimental protocols for the identification and characterization of insect pheromones, details the underlying signaling pathways, and presents quantitative data from related, well-studied fatty acid ethyl esters that serve as pheromones. This document serves as a valuable resource for researchers aiming to elucidate the biological significance of this and other novel semiochemicals.

Introduction: The Landscape of Fatty Acid Ethyl Esters in Insect Communication

Fatty acids and their derivatives are a significant class of compounds utilized by insects for chemical communication.[1][3] These molecules, often volatile, can act as sex pheromones, aggregation pheromones, or kairomones, mediating critical behaviors such as mating and habitat selection. While the specific role of this compound is not yet defined, its structural similarity to known insect pheromones suggests it may have a function in chemical signaling.

To illustrate the diversity of fatty acid ethyl esters in insect communication, Table 1 summarizes the functions of several known compounds.

| Compound | Insect Species | Function | Reference(s) |

| Ethyl (Z)-9-hexadecenoate | Syndipnus rubiginosus | Sex Pheromone | [4] |

| Ethyl (E,Z)-2,4-decadienoate | Cydia pomonella (Codling Moth) | Kairomonal Attractant | [5] |

| Ethyl oleate | Vespa velutina | Identified in chemical profile | [6] |

| Ethyl palmitate | Vespa velutina | Component of brood pheromone | [6] |

| Ethyl (9Z,12Z)-9,12-octadecadienoate | Hyposidra talaca and Biston suppressaria | Pheromone precursor | [1] |

Table 1: Examples of Fatty Acid Ethyl Esters with Known or Presumed Functions in Insects

Experimental Protocols for Functional Characterization

The investigation of a potential insect pheromone like this compound follows a well-established experimental workflow. This process involves the initial identification of the compound from the insect, followed by electrophysiological and behavioral assays to determine its biological activity.

Pheromone Identification and Chemical Analysis

The first step in characterizing a semiochemical is its extraction and identification from the insect.

Methodology:

-

Extraction: Pheromones are typically extracted from the glands that produce them or from the whole body of the insect using a non-polar solvent. Alternatively, volatile compounds released by the insect can be collected using solid-phase microextraction (SPME).[7]

-

Chemical Analysis: The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual components.[7][8][9] This technique allows for the tentative identification of compounds based on their mass spectra and retention times.

-

Structural Confirmation: The final structural confirmation is achieved by comparing the GC-MS data of the natural product with that of a synthetic standard.

Figure 1: A generalized workflow for the identification and structural confirmation of an insect pheromone.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[4][10] It is a crucial step in screening for biologically active semiochemicals.

Methodology:

-

Insect Preparation: The insect is anesthetized, and an antenna is carefully excised.[4][10] For whole-insect preparations, the insect is immobilized.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.[11]

-

Stimulus Delivery: A continuous stream of purified air is passed over the antenna. Puffs of air containing the test compound (e.g., this compound) at various concentrations are introduced into the airstream.[12]

-

Data Recording and Analysis: The electrical potential changes (depolarizations) across the antenna are amplified and recorded. The amplitude of the response is proportional to the sensitivity of the antennal receptors to the compound.[12]

Behavioral Bioassays: Olfactometry

Olfactometer assays are used to determine the behavioral response of an insect to a chemical stimulus.[13]

Methodology:

-

Olfactometer Setup: A Y-tube or multi-arm olfactometer is commonly used.[14][15] One arm of the olfactometer contains the test compound, while the other arm(s) contain a control (e.g., solvent only). A constant airflow is maintained through each arm.[16]

-

Insect Introduction: An insect is introduced at the base of the olfactometer and is allowed to choose between the different arms.

-

Data Collection: The time the insect spends in each arm and the first choice it makes are recorded.[15]

-

Statistical Analysis: The data are statistically analyzed to determine if there is a significant preference for the arm containing the test compound.

Figure 2: A workflow for the electrophysiological and behavioral characterization of a potential insect pheromone.

Insect Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process that involves a series of molecular interactions within the olfactory sensory neurons located in the antennae.

Pheromone molecules enter the sensillum lymph through pores in the cuticle of the antennal sensilla.[7] In the lymph, they are bound by Pheromone Binding Proteins (PBPs), which transport the hydrophobic pheromones to the Odorant Receptors (ORs) located on the dendritic membrane of the olfactory sensory neurons.[5][17] The binding of the pheromone to its specific OR, which is typically co-expressed with a highly conserved co-receptor (Orco), triggers the opening of an ion channel.[17][18] This leads to a depolarization of the neuron, generating an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response.[5]

Figure 3: A simplified diagram of the insect olfactory signaling pathway for pheromone detection.

Conclusion and Future Directions

While the specific function of this compound in insects remains to be elucidated, this guide provides a clear and detailed roadmap for its investigation. By following the established protocols for pheromone identification, electrophysiological analysis, and behavioral assays, researchers can systematically determine the biological role of this compound. The potential discovery of a novel pheromone has significant implications for the development of new and species-specific pest management strategies. Future research should focus on conducting these experimental procedures on insect species where related fatty acid esters have been identified as semiochemicals. Such studies will not only shed light on the function of this compound but also contribute to our broader understanding of chemical communication in insects.

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 7. Insect pheromones - Wikipedia [en.wikipedia.org]

- 8. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 9. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 10. ockenfels-syntech.com [ockenfels-syntech.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]

- 15. thehive.icipe.org [thehive.icipe.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 18. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ethyl 6(Z)-octadecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a fatty acid isomer of oleic acid. It is a biomarker for ethanol consumption and can be found in various biological matrices. Accurate and sensitive detection of this compound is crucial for clinical and forensic toxicology, as well as for quality control in certain food products. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), gas chromatography with flame ionization detection (GC-FID), high-performance liquid chromatography with UV detection (HPLC-UV), and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (qualitative or quantitative).

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique ideal for the identification and quantification of volatile compounds like fatty acid ethyl esters (FAEEs).[1][2][3]

-

Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for the quantitative analysis of FAEEs, offering excellent linearity and precision.[3][4][5][6]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A viable alternative for the analysis of FAEEs, particularly for samples that are thermally sensitive.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and can be applied for quantitative analysis, providing information on the molecular structure of the analyte.[8][9][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of fatty acid ethyl esters using the described methods. Please note that these are representative values, and specific performance may vary depending on the instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography (GC-MS and GC-FID) Performance Characteristics for FAEE Analysis

| Parameter | GC-MS | GC-FID |

| Linearity (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.8 - 7.5 ng/g | 1 - 10 µg/L |